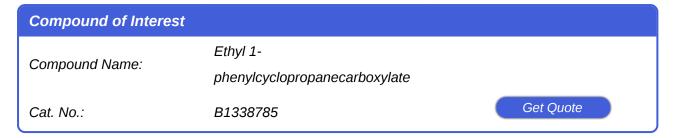


Mass Spectrometry Analysis: A Comparative Guide to Ethyl 1-phenylcyclopropanecarboxylate and its Analogs

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For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through fragmentation analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrum of **Ethyl 1-phenylcyclopropanecarboxylate** against the experimentally determined spectra of two key analogs: Ethyl cyclopropanecarboxylate and Ethyl phenylacetate. This comparison offers valuable insights into how the presence of the phenyl group and the cyclopropane ring influences fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectral data for **Ethyl 1-phenylcyclopropanecarboxylate** is predicted based on established fragmentation patterns of esters, cyclopropanes, and aromatic compounds. This is compared with the known fragmentation data for Ethyl cyclopropanecarboxylate and Ethyl phenylacetate, sourced from the NIST Mass Spectrometry Data Center. The primary fragments (ions) are presented below with their mass-to-charge ratio (m/z) and predicted or observed relative abundances.

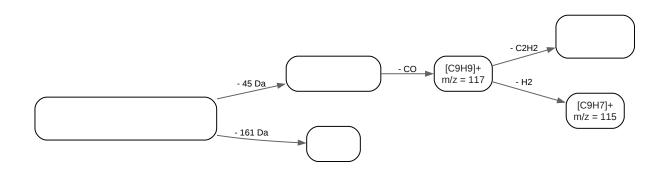


m/z	Predicted/Obse rved Ion	Ethyl 1- phenylcyclopro panecarboxylat e (Predicted)	Ethyl cyclopropaneca rboxylate (Observed)	Ethyl phenylacetate (Observed)
190	[M]•+	Moderate	-	-
164	-	-	-	Moderate
145	[M - OCH2CH3]•+	High	-	-
117	[C9H9]+	High	-	-
115	[C9H7]+	Moderate	-	-
114	-	-	Moderate	-
91	[C7H7]+	High	-	Very High
85	[M - C2H5]+	-	High	-
69	[C4H5O]+	-	Very High	-
65	[C5H5]+	Moderate	-	Moderate
41	[C3H5]+	-	High	-
29	[C2H5]+	Moderate	Moderate	Moderate

Predicted Fragmentation Pathway of Ethyl 1phenylcyclopropanecarboxylate

The following diagram illustrates the predicted major fragmentation pathways for **Ethyl 1- phenylcyclopropanecarboxylate** under electron ionization. The molecular ion first undergoes fragmentation through several key pathways, including the loss of the ethoxy group, rearrangements, and cleavages of the cyclopropane ring.





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Caption: Predicted EI fragmentation of **Ethyl 1-phenylcyclopropanecarboxylate**.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for the analysis of **Ethyl 1- phenylcyclopropanecarboxylate** and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

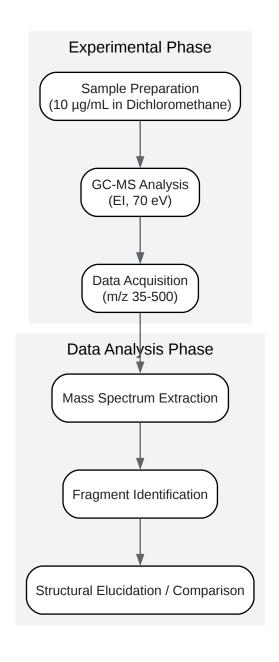
- 1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the analyte (Ethyl 1-phenylcyclopropanecarboxylate, Ethyl cyclopropanecarboxylate, or Ethyl phenylacetate) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Perform a serial dilution to obtain a final concentration of 10 μg/mL for GC-MS analysis.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.



- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[1]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 35-500.
- Solvent Delay: 3 minutes.
- 4. Data Acquisition and Analysis:
- Acquire the data in full scan mode.
- Process the raw data to obtain the mass spectrum of the analyte peak.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectra with a reference library (e.g., NIST) for known compounds. For novel compounds, interpret the fragmentation pattern to deduce the structure.

The following workflow diagram illustrates the key steps in the experimental and data analysis process.





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Caption: Experimental and data analysis workflow for MS analysis.

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References

- 1. pubs.aip.org [pubs.aip.org]
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